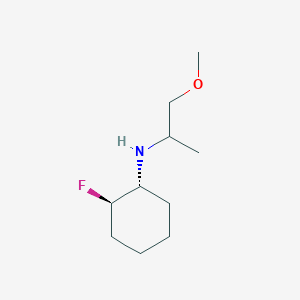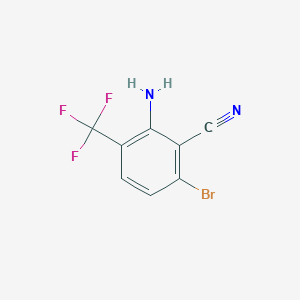
Éster de pinacol del ácido 2-cloro-5-(trifluorometil)fenilborónico
Descripción general
Descripción
2-Chloro-5-(trifluoromethyl)phenylboronic acid pinacol ester is a useful research compound. Its molecular formula is C13H15BClF3O2 and its molecular weight is 306.52 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Chloro-5-(trifluoromethyl)phenylboronic acid pinacol ester is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Chloro-5-(trifluoromethyl)phenylboronic acid pinacol ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-5-(trifluoromethyl)phenylboronic acid pinacol ester including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis de Aril y Hetarilfurocumarinas
Este compuesto sirve como reactivo en la reacción de Suzuki, que es fundamental para sintetizar aril y hetarilfurocumarinas . Las furocumarinas son notables por su presencia en varias plantas y su uso posterior en medicina, particularmente en dermatología para tratar trastornos de la piel como la psoriasis.
Preparación de Et Canthinona-3-carboxilatos
El compuesto se utiliza en un acoplamiento Suzuki-Miyaura catalizado por Pd seguido de una reacción de amidación catalizada por Cu para sintetizar Et canthinona-3-carboxilatos . Estos compuestos tienen un marco presente en varios alcaloides con significativas actividades anticancerígenas y antivirales.
Desarrollo de Xantinas
Se utiliza en un acoplamiento de una sola olla con diaminouracilo para preparar xantinas . Las xantinas tienen una amplia gama de aplicaciones, incluyendo servir como diuréticos, relajantes musculares y broncodilatadores, lo que las hace valiosas en los tratamientos de enfermedades respiratorias.
Reacciones de Acoplamiento Cruzado Suzuki-Miyaura
El compuesto es un actor clave en las reacciones de acoplamiento cruzado Suzuki-Miyaura, que se utilizan ampliamente para formar enlaces carbono-carbono en la industria farmacéutica para la creación de arquitecturas moleculares complejas .
Reactivos de Fluoración
Como bloque de construcción fluorado, este compuesto es esencial para introducir átomos de flúor en las moléculas objetivo, lo que es una modificación común para mejorar la actividad biológica y la estabilidad de los productos farmacéuticos .
Compuestos de Boro
En el ámbito de la química del boro, este compuesto es significativo por su papel en la síntesis de fármacos que contienen boro, que se exploran por su potencial en la terapia del cáncer debido a las propiedades únicas del boro en las terapias de captura de neutrones .
Mecanismo De Acción
Target of Action
It is known to be a reactant in the suzuki-miyaura coupling reaction , a widely-used method for forming carbon-carbon bonds. This suggests that its targets could be various organic compounds that participate in this reaction.
Mode of Action
In the Suzuki-Miyaura coupling reaction, 2-Chloro-5-(trifluoromethyl)phenylboronic acid pinacol ester interacts with its targets through a process known as transmetalation . This process involves the transfer of an organic group (in this case, the 2-Chloro-5-(trifluoromethyl)phenyl group) from boron to a metal catalyst, typically palladium . This results in the formation of a new carbon-carbon bond between the organic group and the target compound .
Biochemical Pathways
The Suzuki-Miyaura coupling reaction, in which 2-Chloro-5-(trifluoromethyl)phenylboronic acid pinacol ester participates, is a key step in various biochemical pathways. It has been used in the synthesis of aryl- and hetarylfurocoumarins , Et canthinone-3-carboxylates , and xanthines . These compounds are involved in a wide range of biological processes, from cellular signaling to enzyme inhibition.
Pharmacokinetics
It’s important to note that the compound’s bioavailability could be influenced by its susceptibility to hydrolysis . The rate of this reaction is dependent on the pH of the environment, with the reaction rate considerably accelerated at physiological pH .
Result of Action
The primary result of the action of 2-Chloro-5-(trifluoromethyl)phenylboronic acid pinacol ester is the formation of new carbon-carbon bonds through the Suzuki-Miyaura coupling reaction . This enables the synthesis of a wide range of organic compounds, including those mentioned above. The specific molecular and cellular effects would depend on the nature of these compounds and their roles in biological processes.
Action Environment
The action of 2-Chloro-5-(trifluoromethyl)phenylboronic acid pinacol ester is influenced by environmental factors such as pH . As mentioned earlier, the rate of hydrolysis of the compound, which could impact its stability and efficacy, is considerably accelerated at physiological pH . Therefore, the compound’s action could be significantly influenced by the pH of its environment.
Propiedades
IUPAC Name |
2-[2-chloro-5-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BClF3O2/c1-11(2)12(3,4)20-14(19-11)9-7-8(13(16,17)18)5-6-10(9)15/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAJHNTLYZHVWSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BClF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1146214-95-0 | |
| Record name | 2-[2-Chloro-5-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-benzyl-2,7-diazaspiro[4.4]nonane-4-carboxylate dihydrochloride](/img/structure/B1492397.png)





![2-[2-(Oxolan-2-yl)ethyl]piperidine hydrochloride](/img/structure/B1492409.png)
![N-[(1R,2R)-2-fluorocyclopentyl]oxolan-3-amine](/img/structure/B1492410.png)




![3-[(Pyridin-2-yl)methyl]-8-azabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1492417.png)

